molecular formula C10H11FN2O3 B1466189 2-Fluoro-N-isopropyl-4-nitrobenzamide CAS No. 927209-10-7

2-Fluoro-N-isopropyl-4-nitrobenzamide

Cat. No. B1466189
M. Wt: 226.2 g/mol
InChI Key: GGQMFEGCXQBIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517901B2

Procedure details

2-Fluoro-4-nitrobenzoic acid (1.002 g, 5.41 mmol) was dissolved in dichloromethane and cooled in an ice bath. DMF (0.1 mL) and oxalyl chloride (0.71 mL, 8.4 mmol) were added, and the reaction mixture was stirred at ice bath temperature (0-5° C.) for two houres. Dichloromethane (25 mL) was added, followed by isopropylamine (1.85 mL, 21.7 mmol). The ice bath was removed and the reaction mixture was stirred for 2.5 hours. The reaction mixture was washed with 25 mL of 10% aqueous NaOH solution, and the organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed through silica gel (EtOAc/hexanes 0-33%) to give 1,015 g of 2-fluoro-N-isopropyl-4-nitro-benzamide.
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C=O)C.C(Cl)(=O)C(Cl)=O.[CH:25]([NH2:28])([CH3:27])[CH3:26]>ClCCl>[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([NH:28][CH:25]([CH3:27])[CH3:26])=[O:6]

Inputs

Step One
Name
Quantity
1.002 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.71 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
1.85 mL
Type
reactant
Smiles
C(C)(C)N
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ice bath temperature (0-5° C.) for two houres
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2.5 hours
Duration
2.5 h
WASH
Type
WASH
Details
The reaction mixture was washed with 25 mL of 10% aqueous NaOH solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through silica gel (EtOAc/hexanes 0-33%)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC(C)C)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 82940.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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